6"-O-Malonylglycitin

Beschreibung

Contextualization within Isoflavonoid (B1168493) Chemistry and Plant Biology

Isoflavonoids are a subclass of flavonoids, which are themselves a diverse group of secondary metabolites produced by plants. encyclopedia.pub They are characterized by a 3-phenylchroman-4-one backbone. In legumes, isoflavonoids are involved in a wide array of biological functions, including acting as signaling molecules in plant-microbe interactions, such as the symbiosis with nitrogen-fixing rhizobia bacteria, and serving as defense compounds (phytoalexins) against pathogens. encyclopedia.pubrsc.orgfrontiersin.org

The structural diversity of isoflavonoids is vast, arising from various modifications to the basic skeleton, such as hydroxylation, methoxylation, and glycosylation. rsc.org Glycosylation, the attachment of sugar moieties, and subsequent acylation, such as malonylation, are crucial modifications that alter the solubility, stability, and transport of these compounds within the plant. frontiersin.org

Significance of 6''-O-Malonylglycitin as a Major Malonylated Isoflavone (B191592) Glycoside in Plants

6''-O-Malonylglycitin is a malonylated isoflavone glycoside predominantly found in soybeans (Glycine max). medchemexpress.com It is structurally composed of the isoflavone glycitin (B1671906) linked to a malonyl group at the 6'' position of the glucose moiety. nih.gov Malonylated isoflavones, including 6''-O-Malonylglycitin, are often the most abundant forms of isoflavonoids in soybean plants. nih.govtandfonline.com

The malonylation of isoflavone glucosides like glycitin serves several important physiological functions in plants. This modification can enhance the chemical stability of the isoflavonoid and increase its solubility, which facilitates its transport and storage, often within the plant cell's vacuole. frontiersin.orgnih.gov This storage is a key aspect of the plant's defense mechanism, allowing for the rapid release of active compounds when threatened by pathogens or other stressors. frontiersin.org

The biosynthesis of 6''-O-Malonylglycitin involves a multi-step enzymatic pathway. First, the isoflavone aglycone, glycitein (B1671905), is synthesized. This is followed by glycosylation, where a glucose molecule is attached to form glycitin, a reaction catalyzed by a glycosyltransferase. The final step is malonylation, where a malonyl-CoA-dependent acyltransferase, specifically a malonyltransferase, attaches a malonyl group to the 6'' position of the glucose, yielding 6''-O-Malonylglycitin. researchgate.netresearchgate.net

Overview of Current Academic Research Trajectories for the Compound

Current research on 6''-O-Malonylglycitin is multifaceted, exploring its biosynthesis, biological activity, and analytical detection.

Biosynthesis and Regulation: A significant area of research focuses on identifying and characterizing the specific enzymes, particularly the malonyltransferases, responsible for the synthesis of 6''-O-Malonylglycitin and other malonylated isoflavones in soybeans. nih.govresearchgate.net Understanding the genes that code for these enzymes and the regulatory networks that control their expression is a key objective. nih.govmdpi.com This knowledge could potentially be used to metabolically engineer crops with enhanced isoflavonoid content.

Biological Activity: While much of the research on the biological effects of isoflavones has focused on their aglycone forms, there is growing interest in the activities of their glycosylated and malonylated derivatives. Studies are investigating the potential biological roles of 6''-O-Malonylglycitin itself, including its anti-inflammatory properties and its effects on various cellular processes. biosynth.comcymitquimica.com

Analytical Chemistry: The development of robust and efficient analytical methods for the extraction, separation, and quantification of 6''-O-Malonylglycitin and other isoflavones from plant matrices is an ongoing area of research. theanalyticalscientist.comtandfonline.comtandfonline.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are crucial for accurately determining the isoflavone profile in various soy products and for studying their stability during processing and cooking. tandfonline.comresearchgate.net The thermal instability of malonylated glycosides, which can be converted to their corresponding glycosides upon heating, is a critical consideration in these analyses. tandfonline.comresearchgate.net

Interactive Data Tables

Table 1: Chemical Properties of 6''-O-Malonylglycitin

| Property | Value | Source |

| Molecular Formula | C25H24O13 | medchemexpress.comnih.govbiosynth.com |

| Molecular Weight | 532.45 g/mol | medchemexpress.combiosynth.com |

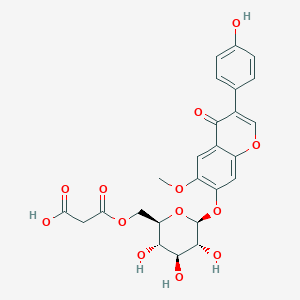

| IUPAC Name | 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | nih.gov |

| CAS Number | 137705-39-6 | medchemexpress.comnih.gov |

| Appearance | Off-White Solid | synthose.com |

| Solubility | DMSO, MeOH | synthose.com |

Table 2: Classification of 6''-O-Malonylglycitin

| Category | Classification | Source |

| Chemical Class | Isoflavonoids | medchemexpress.combiosynth.com |

| Sub-Class | Isoflavone Glycoside | medchemexpress.com |

| Functional Groups | Glycosyloxyisoflavone, Hydroxyisoflavone, Malonate ester, Monosaccharide derivative, Methoxyisoflavone | nih.gov |

| Natural Source | Glycine max (Soybean) | medchemexpress.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O13/c1-34-16-6-13-15(35-9-14(21(13)30)11-2-4-12(26)5-3-11)7-17(16)37-25-24(33)23(32)22(31)18(38-25)10-36-20(29)8-19(27)28/h2-7,9,18,22-26,31-33H,8,10H2,1H3,(H,27,28)/t18-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMHCYFEIJPHFB-GOZZSVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314722 | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

137705-39-6 | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137705-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonylglycitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137705396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLGLYCITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7625LXB9M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 °C | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 6 O Malonylglycitin in Plants

Phenylpropanoid Pathway and its Branching to Isoflavonoids

The journey to 6''-O-Malonylglycitin begins in the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites from the amino acid phenylalanine. nih.govencyclopedia.pub This pathway serves as the foundational source of precursors for flavonoids and, more specifically to legumes, isoflavonoids. nih.govresearchgate.net

The process initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. encyclopedia.pub This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) . encyclopedia.pub This activated molecule stands at a critical metabolic juncture, ready to be channeled into various specialized biosynthetic branches, including the flavonoid and isoflavonoid (B1168493) pathways. encyclopedia.pubfrontiersin.org

From p-coumaroyl-CoA, the path to isoflavonoids involves the action of chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. encyclopedia.pub In legumes, a parallel reaction can occur where CHS and chalcone reductase (CHR) work together to produce isoliquiritigenin (B1662430). encyclopedia.pub The subsequent isomerization of these chalcones by chalcone isomerase (CHI) yields the flavanones naringenin and liquiritigenin (B1674857), respectively, which are the direct precursors for the isoflavonoid backbone. researchgate.net

Enzymatic Conversion Steps Leading to Glycitin (B1671906)

The formation of glycitin, the immediate precursor to 6''-O-Malonylglycitin, requires a series of specific enzymatic modifications to the flavanone (B1672756) structure. wikipedia.org This specialized branch of the isoflavonoid pathway highlights the unique metabolic capabilities of plants like soybean.

Flavonoid 6-Hydroxylase (F6H) Activity

A key diverging step in the biosynthesis of glycitein (B1671905), the aglycone of glycitin, is the introduction of a hydroxyl group at the 6-position of the flavanone A-ring. researchgate.net This reaction is catalyzed by Flavonoid 6-Hydroxylase (F6H) , a cytochrome P450 monooxygenase. researchgate.netoup.com Specifically, F6H acts on the flavanone liquiritigenin to produce 6,7,4′-trihydroxyflavanone. encyclopedia.pubresearchgate.net This hydroxylation is a critical prerequisite for the formation of glycitein and its derivatives. researchgate.net

Isoflavone (B191592) Synthase (IFS) Involvement

Following 6-hydroxylation, the newly formed 6,7,4′-trihydroxyflavanone is acted upon by Isoflavone Synthase (IFS) , another key cytochrome P450 enzyme that defines the isoflavonoid class. frontiersin.orgnih.gov IFS catalyzes the rearrangement of the B-ring from the 2-position to the 3-position of the C-ring, creating a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org This is followed by dehydration, a reaction catalyzed by 2-hydroxyisoflavanone dehydratase (HID) , to yield the stable isoflavone, 6-hydroxydaidzein. encyclopedia.pub

O-Methyltransferase (OMT) Function

The penultimate step in the formation of the glycitein aglycone is a methylation reaction. An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the 6-hydroxyl group of 6-hydroxydaidzein, resulting in the formation of glycitein (7,4′-dihydroxy-6-methoxyisoflavone). encyclopedia.puboup.com Recent research has identified a specific isoflavone O-methyltransferase, GmIOMT1, in soybean that is responsible for this crucial methylation step. oup.comresearchgate.net

UDP-Glycosyltransferase (UGT)-Catalyzed 7-O-Glycosylation to Glycitin

To form glycitin, the aglycone glycitein undergoes glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of glycitein. encyclopedia.pubresearchgate.net This 7-O-glycosylation results in the formation of glycitin, rendering the molecule more water-soluble and stable for storage within the plant cell. encyclopedia.pub

Terminal Malonylation Step: Conversion of Glycitin to 6''-O-Malonylglycitin

The final step in the biosynthesis of 6''-O-Malonylglycitin is the malonylation of glycitin. researchgate.net This reaction is catalyzed by a malonyltransferase , which transfers a malonyl group from malonyl-CoA to the 6''-position of the glucose moiety attached to glycitin. encyclopedia.pubresearchgate.net This results in the formation of 6''-O-Malonylglycitin, one of the major forms of isoflavone storage in soybeans. oup.comfrontiersin.org This malonylation is thought to prevent enzymatic degradation and alter the lipophilicity of the isoflavone glycoside. encyclopedia.pub

Compound Information Table

| Compound Name | Abbreviation | Key Role in Pathway |

| Phenylalanine | Initial substrate of the phenylpropanoid pathway | |

| Cinnamic acid | Product of phenylalanine deamination | |

| p-Coumaric acid | Hydroxylated derivative of cinnamic acid | |

| p-Coumaroyl-CoA | Activated precursor for flavonoid biosynthesis | |

| Naringenin chalcone | Intermediate formed by chalcone synthase | |

| Isoliquiritigenin | Intermediate formed by chalcone synthase and reductase | |

| Naringenin | Flavanone precursor to genistein | |

| Liquiritigenin | Flavanone precursor to daidzein (B1669772) and glycitein | |

| 6,7,4′-trihydroxyflavanone | Hydroxylated intermediate in glycitein biosynthesis | |

| 6-hydroxydaidzein | Isoflavone intermediate in glycitein biosynthesis | |

| Glycitein | Aglycone of glycitin | |

| Glycitin | Glycosylated form of glycitein | |

| 6''-O-Malonylglycitin | Final malonylated isoflavone product |

Enzyme Information Table

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes chalcones |

| Chalcone reductase | CHR | Involved in isoliquiritigenin synthesis |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones |

| Flavonoid 6-hydroxylase | F6H | Hydroxylates liquiritigenin |

| Isoflavone synthase | IFS | Rearranges the flavanone skeleton to form isoflavones |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the isoflavanone (B1217009) intermediate |

| O-methyltransferase | OMT | Methylates 6-hydroxydaidzein to form glycitein |

| UDP-glycosyltransferase | UGT | Glycosylates glycitein to form glycitin |

| Malonyltransferase | Malonylates glycitin to form 6''-O-Malonylglycitin |

Role of Malonyl-CoA as the Acyl Donor

Malonyl-CoA is the essential molecule that provides the malonyl group in the biosynthesis of 6''-O-Malonylglycitin and other malonylated isoflavones. wikipedia.orgnih.gov This high-energy thioester serves as the acyl donor in a reaction catalyzed by specific malonyltransferases. nih.govontosight.ai In plants, cytosolic Malonyl-CoA is synthesized from Acetyl-CoA through a carboxylation reaction catalyzed by Acetyl-CoA carboxylase (ACCase). wikipedia.orgmdpi.com This step is not only critical for fatty acid synthesis but also serves as a key branching point for the production of numerous secondary metabolites, including flavonoids and isoflavonoids. nih.govmdpi.com The availability of Malonyl-CoA can, therefore, be a determining factor in the rate of isoflavone malonylation. nih.gov The transfer of the malonyl group from Malonyl-CoA to the 6''-hydroxyl position of the glucose moiety on glycitin is the final step in forming 6''-O-Malonylglycitin. researchgate.netnih.gov

Malonyltransferase (MAT) Specificity and Catalytic Activity

The transfer of the malonyl group from Malonyl-CoA to the isoflavone glucoside is catalyzed by a class of enzymes known as malonyltransferases (MATs), which belong to the BAHD acyltransferase superfamily. nih.govnih.gov These enzymes exhibit specificity for both the acyl donor and the isoflavone glucoside acceptor.

The specific enzyme responsible for the malonylation of glycitin is Malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (IF7MaT). nih.govoup.com This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA specifically to the 6''-position of the glucose attached to the isoflavone. researchgate.netontosight.ai This reaction converts isoflavone 7-O-glucosides like daidzin (B1669773), genistin, and glycitin into their respective 6''-O-malonylglucosides. oup.comfrontiersin.org This malonylation is believed to play a role in the transport and storage of isoflavones within the plant cell. ontosight.ai

Several isoflavone malonyltransferase isoforms have been identified and characterized in soybean (Glycine max), providing insight into their specific roles.

GmMT7 (also known as GmIF7MaT): This was one of the first isoflavone 7-O-glucoside malonyltransferases characterized from soybean seeds. nih.govijcmas.com Studies have shown that the recombinant GmMT7 protein effectively catalyzes the conversion of daidzin, genistin, and glycitin into their malonylated forms using Malonyl-CoA as the exclusive acyl donor. oup.comnih.gov

GmIMaT1 and GmIMaT3: These two isoforms were later identified and shown to have distinct properties. frontiersin.org GmIMaT3 is allelic to the previously identified GmMT7. nih.govfrontiersin.org Both GmIMaT1 and GmIMaT3 are capable of using isoflavone 7-O-glucosides as substrates. frontiersin.orgnih.gov Biochemical analyses have determined their kinetic properties, showing they have high affinity for isoflavone glucoside substrates. frontiersin.org For instance, the Km values for GmIMaT1 and GmIMaT3 with glycitin as the substrate are 13.11 µM and 12.94 µM, respectively, indicating efficient catalysis. frontiersin.orgnih.gov While both enzymes can malonylate daidzin, genistin, and glycitin, their expression patterns and responses to stress suggest they have different physiological functions. frontiersin.org

Table 1: Kinetic Properties of Soybean Malonyltransferase Isoforms (GmIMaT1 and GmIMaT3) This table presents the Michaelis-Menten constant (Km), a measure of substrate affinity, for the enzymes GmIMaT1 and GmIMaT3 with various isoflavone glucoside substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (µM) |

| GmIMaT1 | Glycitin | 13.11 |

| Genistin | 23.04 | |

| Daidzin | 36.28 | |

| GmIMaT3 | Glycitin | 12.94 |

| Genistin | 26.67 | |

| Daidzin | 30.12 | |

| Data sourced from biochemical studies on recombinant proteins. frontiersin.orgnih.gov |

The location of malonyltransferases within the cell provides clues about their function in the metabolic pathway. Isoflavone glucosides are believed to be synthesized on the cytosolic side of the endoplasmic reticulum (ER). nih.govfrontiersin.org Studies on soybean malonyltransferases have revealed diverse localizations. GmMT7 has been found to be localized in the cytoplasm. oup.comresearchgate.net In contrast, further studies on other isoforms showed that GmIMaT1 is primarily localized to the endoplasmic reticulum, while GmIMaT3 is found predominantly in the cytosol. frontiersin.orgnih.gov This differential localization suggests that they may act on isoflavone glucosides at different stages or locations after their initial synthesis, reflecting a complex organization of the isoflavone metabolic pathway. frontiersin.org

Molecular Mechanisms Regulating Biosynthetic Pathway Genes

The amount of 6''-O-Malonylglycitin produced in a plant is not solely dependent on the final malonylation step but is controlled by the coordinated expression of a series of genes encoding enzymes throughout the isoflavone biosynthetic pathway. mdpi.comnih.gov

The biosynthesis of isoflavones begins with the amino acid phenylalanine. nih.gov The expression levels of genes encoding key enzymes in this pathway are highly regulated and often correlate with the accumulation of isoflavones. mdpi.comresearchgate.net

Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL): These are upstream enzymes in the general phenylpropanoid pathway. nih.govmdpi.com Studies have shown that in high-isoflavone plant varieties, the genes encoding these enzymes exhibit significantly higher expression levels, indicating that an increased supply of precursors is a key regulatory point. mdpi.com

Chalcone synthase (CHS) and Chalcone isomerase (CHI): CHS is a critical enzyme that catalyzes one of the first committed steps in flavonoid biosynthesis. oup.comoup.com Along with CHI, it provides the chalcone backbone for subsequent modification. oup.com Expression of specific CHS genes, such as CHS7 and CHS8 in soybean, has been shown to correlate well with isoflavone accumulation. oup.comnih.gov

Isoflavone synthase (IFS): This is the key rate-limiting enzyme that defines the branch point from the general flavonoid pathway toward isoflavone synthesis. mdpi.commdpi.com Its expression level is often a primary determinant of total isoflavone content. ijcmas.commdpi.com

Acetyl-CoA carboxylase (ACCase): This enzyme, which produces the malonyl-CoA required for malonylation, is also a point of regulation. mdpi.com Its expression can influence the availability of the acyl donor, thereby affecting the final step of 6''-O-Malonylglycitin synthesis. mdpi.com

The expression of these genes is often coordinated and can be influenced by developmental cues and environmental stresses, leading to varied isoflavone profiles in different tissues and conditions. frontiersin.orgmdpi.com

Acetyl-CoA Carboxylase (ACCase) Regulation of Malonyl-CoA Supply

Acetyl-CoA carboxylase (ACCase) is a critical enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. mdpi.com Malonyl-CoA is an essential substrate for the biosynthesis of flavonoids, including isoflavones. mdpi.com In this pathway, malonyl-CoA combines with p-coumaroyl CoA in a reaction catalyzed by chalcone synthase (CHS) and chalcone reductase (CHR), ultimately leading to the formation of isoflavone precursors. mdpi.com

The regulation of ACCase is complex and occurs at multiple levels. In mammals, two major isoforms of ACC are expressed in a tissue-specific manner and are responsive to hormonal and nutritional cues. nih.gov The activity of ACCase can be rapidly modulated through changes in substrate availability, allosteric ligands, and phosphorylation at multiple serine residues. nih.gov In yeast, the activity of Acc1p, the acetyl-CoA carboxylase, is tightly regulated, with phosphorylation by Snf1 protein kinase leading to its inactivation. frontiersin.org Studies have shown that mutations at specific phosphorylation sites can enhance Acc1p activity and increase the production of malonyl-CoA-derived products. frontiersin.org In plants, both homomeric and heteromeric forms of ACCase exist and may have distinct roles in metabolic balance and environmental responses. mdpi.com

Transcriptional Regulation by Transcription Factors (e.g., MYB, AP2/EREBP, bZIP, WRKY)

The biosynthesis of isoflavonoids is intricately regulated at the transcriptional level by various families of transcription factors. mdpi.com These proteins bind to specific DNA sequences in the promoter regions of isoflavone biosynthetic genes, thereby controlling their expression.

MYB Transcription Factors: The R2R3-MYB family is a key regulator of isoflavone biosynthesis. bioscipublisher.com For instance, GmMYB29 in soybeans directly activates the promoters of key enzyme genes like isoflavone synthase 2 (IFS2) and chalcone synthase 8 (CHS8). plos.orgbioscipublisher.com Overexpression of GmMYB29 has been shown to significantly increase isoflavone accumulation. plos.org Another member, GmMYB176, an R1-type MYB transcription factor, influences isoflavonoid synthesis by regulating the expression of the CHS8 gene. plos.org

bZIP Transcription Factors: The basic leucine-zipper (bZIP) transcription factor, ELONGATED HYPOCOTYL 5 (HY5), is a crucial mediator in light-induced (iso)flavonoid accumulation. frontiersin.org

WRKY Transcription Factors: WRKY transcription factors have been identified as potential regulators of isoflavone biosynthesis, indicating a complex interplay of hormonal, circadian, and environmental signals. mdpi.com

AP2/EREBP Transcription Factors: While not as extensively detailed in the provided context for 6''-O-Malonylglycitin specifically, the AP2/EREBP family is known to be involved in regulating various plant metabolic pathways and stress responses, suggesting a potential role in isoflavone biosynthesis.

The coordinated action of these transcription factors allows for fine-tuned control over the production of isoflavonoids in response to developmental and environmental cues. nih.gov

Influence of Cis-Acting Regulatory Elements in Gene Promoters

The promoter regions of genes involved in isoflavone biosynthesis contain specific DNA sequences known as cis-acting regulatory elements. These elements serve as binding sites for transcription factors, thereby playing a crucial role in the regulation of gene expression. nih.gov

Analysis of the promoter regions of Acetyl-CoA Carboxylase (GmACC) genes in soybean has revealed the presence of various cis-regulatory elements. mdpi.com These include elements responsive to light, various hormones, and those involved in growth regulation, seed development, and responses to abiotic stress. mdpi.com For example, the promoters of isoflavone synthase (IFS) genes in peanut contain light-responsive elements like the G-box and stress-responsive elements. mdpi.com

Furthermore, specific binding sites for transcription factors have been identified. For instance, the promoter of the IFS2 gene in soybean contains a MYBCORE element (CNGTTR), which is a binding site for MYB transcription factors like GmMYB29. plos.org Deletion of this element has been shown to dramatically decrease promoter activity, highlighting its importance in gene activation. plos.org The presence of these diverse cis-acting elements indicates that the biosynthesis of isoflavonoids is under complex control, allowing the plant to modulate their production in response to a wide array of internal and external signals. researchgate.net

Hormonal Modulation of Isoflavone Biosynthesis (e.g., Methyl Jasmonate, Salicylic (B10762653) Acid)

Plant hormones play a significant role in modulating the biosynthesis of isoflavonoids. frontiersin.org Hormonal signals can induce the accumulation of these compounds, which in turn can influence processes like plant resistance to fungi and environmental stresses. frontiersin.org

Methyl Jasmonate (MeJA) and Salicylic Acid (SA): Both MeJA and salicylic acid have been shown to affect isoflavone biosynthesis. mdpi.com The promoters of Acetyl-CoA Carboxylase (GmACC) genes in soybean have been found to contain cis-acting regulatory elements responsive to both MeJA and SA. mdpi.com Specifically, 11 GmACC genes possess MeJA-responsive elements, and 12 have SA-responsive elements. mdpi.com Similarly, the promoters of isoflavone synthase (AhIFS) genes in peanut contain elements that respond to MeJA, ethylene (B1197577), abscisic acid, and salicylic acid. mdpi.com

Other Hormones: Other plant hormones, including ethylene and abscisic acid, are also involved in regulating isoflavone biosynthesis. bioscipublisher.com Cytokinin signaling, for example, can induce the expression of genes involved in isoflavone synthesis. frontiersin.org The intricate interplay between these hormonal signaling pathways allows the plant to fine-tune the production of isoflavonoids in response to various developmental and environmental cues. bioscipublisher.com

Light Signaling Control of Isoflavonoid Accumulation

Light is a crucial environmental signal that regulates the accumulation of isoflavonoids in plants. frontiersin.org This process is mediated by a network of photoreceptors and downstream signaling components.

Blue-light photoreceptors, including cryptochromes (GmCRYs) and phototropins (GmPHOTs), play a key role in promoting the accumulation of isoflavonoids in soybean. nih.gov These photoreceptors, along with the transcription factors GmSTF1 and GmSTF2, positively regulate isoflavonoid biosynthesis. nih.gov Conversely, the E3 ubiquitin ligase GmCOP1b acts as a negative regulator of this process. nih.gov

The bZIP transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a central component of the light signaling pathway that controls flavonoid biosynthesis. frontiersin.orgoup.com HY5 is known to bind to cis-acting elements, such as the G-box, in the promoters of structural genes in the flavonoid biosynthesis pathway, thereby promoting their transcription. nih.gov Studies have shown that low temperatures and light have a synergistic effect on the expression of genes in the flavonol biosynthesis pathway, leading to increased flavonoid accumulation. oup.com This suggests a complex interplay between light and temperature signaling pathways in regulating the production of these compounds. oup.com

Genetic Factors Influencing 6''-O-Malonylglycitin Content

The content of 6''-O-Malonylglycitin in plants, particularly in soybean seeds, is a complex quantitative trait influenced by multiple genetic factors. plos.org

Quantitative Trait Loci (QTL) Studies in Soybean Genotypes

Quantitative Trait Locus (QTL) analysis is a powerful tool used to identify genomic regions associated with the variation of complex traits like isoflavone content. Numerous QTLs related to the content of daidzein, genistein, glycitein, and total isoflavones have been identified in soybean. nih.govnih.gov

A major QTL, designated qMGly_11, has been identified on chromosome Gm11 that specifically regulates the content of malonylglycitin in soybean seeds. nih.gov This QTL was found in populations derived from parents with varying levels of glycitein (high, low, and null). nih.gov The effect of qMGly_11 was confirmed in a mini-core collection of soybean germplasm, where it explained a significant portion of the genetic diversity for both glycitin and malonylglycitin production. researchgate.net Interestingly, the presence of qMGly_11 leads to an increase in glycitin and malonylglycitin content at the expense of daidzin and malonyldaidzin. researchgate.net

Further studies have identified a total of 34 QTLs for individual and total isoflavone content, with 23 of them being newly discovered. plos.org Some of these QTLs were found to be clustered or have pleiotropic effects, influencing the content of multiple isoflavone components. plos.org The identification of these QTLs and the associated molecular markers provides valuable tools for marker-assisted selection in soybean breeding programs aimed at developing cultivars with desired isoflavone profiles. plos.org

Table 1: Quantitative Trait Loci (QTL) Associated with Malonylglycitin Content in Soybean

| QTL Name | Chromosome | Effect on Isoflavone Content | Phenotypic Variance Explained (PVE) | Population |

| qMGly_11 | Gm11 | Regulates malonylglycitin content. nih.gov | 27.9% nih.gov | Biparental populations and mini core collection nih.gov |

| qMGly_11 | Gm11 | Increased glycitin and malonylglycitin, decreased daidzin and malonyldaidzin. researchgate.net | 44.5% - 79.9% researchgate.net | 'Aokimame' x 'Fukuyutaka' and 'Kumaji-1' x 'Fukuyutaka' populations researchgate.net |

Genotype-Environment Interactions Affecting Accumulation

The final concentration of 6''-O-Malonylglycitin and other isoflavones in plants is not constant; it is the result of a complex interplay between the plant's genetic makeup (genotype) and the environmental conditions in which it grows. iastate.edutandfonline.com These genotype-environment (GxE) interactions are critical in determining the phytochemical profile of a plant and are a key consideration in agricultural and breeding programs. iastate.edumdpi.commdpi.com

Genotypic Influence

Significant variation in isoflavone content is observed among different cultivars of the same plant species, such as soybean. iastate.educropbio.or.kr Studies have shown that the genotypic variance is a major contributor to the observed differences in the levels of isoflavone components, often greater than the variance from environmental factors or GxE interactions. cropbio.or.kr This indicates a strong genetic control over the isoflavone biosynthesis pathway. For example, a study of six soybean cultivars grown across multiple locations and years demonstrated significant genotypic differences in the accumulation of 6''-O-malonylglycitin. iastate.edu

| Cultivar (Genotype) | Mean Content (µg/g) | Rank |

|---|---|---|

| Kenwood 94 | 494 | 1 |

| IA2012 | 421 | 2 |

| IA2013 | 414 | 3 |

| IA2011 | 383 | 4 |

| IA2016 | 355 | 5 |

| Vinton 81 | 345 | 6 |

Data adapted from a 1995 study on six soybean cultivars. iastate.edu

Environmental Influence

A variety of environmental factors experienced during plant growth, and particularly during seed development, can profoundly affect the isoflavone profile. tandfonline.comresearchgate.net

Temperature: Temperature during seed maturation is a critical environmental factor. iastate.edu Studies using controlled environments have shown that increasing the temperature from 18°C to 28°C can decrease the total isoflavone content by as much as 90%. researchgate.net Conversely, lower temperatures during the seed-fill period are associated with higher isoflavone content. iastate.edu

Water Availability (Drought): Water stress can have a significant impact on isoflavone accumulation. researchgate.netnih.gov Plants subjected to drought conditions may exhibit an increase in the concentration of certain isoflavones as a defense response. researchgate.netnih.gov

Carbon Dioxide (CO₂): Elevated atmospheric CO₂ levels can also influence isoflavone content. Research indicates that elevated CO₂ can partially counteract the reduction in isoflavones caused by high temperatures. researchgate.net Furthermore, the combination of drought and elevated CO₂ at higher temperatures can have additive effects on the levels of specific malonylated isoflavones. researchgate.net

Light Conditions: Light is another limiting factor for isoflavone accumulation. tandfonline.com The amount of photosynthetically active radiation is positively correlated with total isoflavone content. tandfonline.com Consequently, conditions such as shading, which can occur in intercropping systems, may lead to reduced isoflavone levels. tandfonline.com

Cultivation Practices: Agronomic practices, including planting date, irrigation strategies, and nutrient management (such as potassium and nitrogen supply), have been shown to have a strong effect on the isoflavone biosynthetic pathway and the resulting concentrations in the seed. iastate.edutandfonline.com

| Environmental Factor | Effect on Isoflavone Content | Source |

|---|---|---|

| Increased Temperature | Strongly decreases accumulation | researchgate.net |

| Drought Stress | Tends to increase accumulation | researchgate.net |

| Elevated CO₂ | Can partially reverse high-temperature effects | researchgate.net |

| High Light / Radiation | Positively correlated with accumulation | tandfonline.com |

| Shading | Reduces accumulation | tandfonline.com |

Therefore, the amount of 6''-O-Malonylglycitin found in a plant is a direct result of the specific genetic potential of the cultivar being modulated by the diverse environmental signals it receives throughout its life cycle. iastate.edu

Physiological Roles and Ecological Interactions in Plant Systems

General Isoflavonoid (B1168493) Functions in Plant Development and Defense

Isoflavonoids, including 6''-O-Malonylglycitin, are crucial for plant growth, development, and defense. frontiersin.org They are not typically involved in primary metabolism but are synthesized to perform specialized functions under specific conditions, such as stress. andaman-ag.com As a major subclass of flavonoids, isoflavonoids serve as pivotal signal molecules in plant-microbe interactions. frontiersin.orgnih.gov For instance, isoflavonoids released by legume roots can attract symbiotic rhizobia, which are essential for nitrogen fixation, a process that enhances plant growth and soil fertility. frontiersin.orgnih.gov

In plant defense, isoflavonoids function as phytoalexins, which are antimicrobial compounds that inhibit the growth of pathogenic bacteria and fungi. frontiersin.orgnih.gov This defensive role is a key component of the plant's innate immune system. artichandra.com The structural diversity of these compounds allows them to interact with a wide variety of molecules, underpinning their numerous biological activities. nih.gov Furthermore, modifications like glycosylation and acylation, which are characteristic of compounds like 6''-O-Malonylglycitin, can enhance their water solubility and stability, facilitating their transport and storage within the plant, often in vacuoles. nih.gov

6''-O-Malonylglycitin Involvement in Abiotic Stress Responses

Drought is a major environmental stress that limits plant growth and productivity. nih.govfrontiersin.org In response to water-deficit conditions, many plants increase the synthesis and accumulation of specific flavonoids, including flavonols and anthocyanins, which help mitigate the stress. nih.govhilarispublisher.comtandfonline.com Research on soybeans has shown that drought stress significantly affects the isoflavone (B191592) biosynthetic pathway. nih.gov In one study, a correlation was identified between the expression of five specific genes and the accumulation of 6''-O-malonylglycitin under drought conditions, highlighting its role in the plant's molecular response to water scarcity. nih.govfrontiersin.org

Flavonoids contribute to drought tolerance through several mechanisms. They can act as antioxidants to prevent cellular damage and contribute to osmotic adjustment, helping cells maintain turgor pressure and hydration. hilarispublisher.com While flavonoid accumulation is a key defense strategy, prolonged and severe water deficit can ultimately limit their production in soybean seeds. nih.gov

A common consequence of abiotic stresses like drought is the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to vital cellular components like proteins, lipids, and nucleic acids. andaman-ag.comugr.es Flavonoids are potent non-enzymatic antioxidants that play a crucial role in scavenging these harmful ROS. hilarispublisher.commdpi.com By maintaining cellular redox homeostasis, they protect the cell from oxidative damage and preserve its integrity and function. hilarispublisher.com

In addition to drought, plants deploy isoflavonoids to combat salinity and cold stress. High soil salinity is a significant abiotic stress that adversely affects plant growth. Studies have shown that isoflavone content can significantly increase in soybean leaves and seeds under salt induction. nih.gov

A study on lettuce grown under mild salinity conditions identified 6''-O-malonylglycitin as a key discriminant metabolite. Its accumulation was significantly increased in response to salt treatment, indicating its specific role in the plant's response to salinity stress. semanticscholar.org This suggests that the synthesis of isoflavonoids is a conserved defense mechanism against high salinity. Genes involved in the synthesis of Malonyl-CoA, a precursor for many secondary metabolites including isoflavones, have also been shown to be induced by cold or salt stress signals in various plants. nih.gov

Table 1: Accumulation of Selected Phenolic Compounds in Lettuce under Salinity Stress

| Compound | Class | VIP Score* | Observation |

| Vitisin A | Stilbene | 1.32 | Most up-accumulated marker in salt-treated samples |

| Kaempferide | Flavonol | > 1.3 | Significantly up-accumulated |

| 6''-O-Malonylglycitin | Isoflavonoid | > 1.3 | Significantly up-accumulated |

| p-Coumaroyl glucose | Hydroxycinnamic Acid | > 1.3 | Significantly up-accumulated |

| Quercetin | Flavonol | > 1.28 | Up-accumulated |

| Malvidin galactosides | Anthocyanin | > 1.28 | Up-accumulated |

| Variable Importance in Projection (VIP) score from a PLS-DA model, indicating the importance of the variable to the model. A higher score indicates greater contribution to the discrimination between control and salt-treated samples. Data sourced from a study on lettuce metabolomics. semanticscholar.org |

Plant responses to abiotic stress are intricately regulated by a network of signaling molecules, including plant hormones. frontiersin.org Hormones like abscisic acid (ABA) are known to accumulate frequently under drought stress and play a central role in mediating the plant's response. nih.govfrontiersin.org The accumulation of isoflavonoids occurs within these broader, hormone-regulated stress response pathways. frontiersin.org

Cytokinins are another class of phytohormones that regulate diverse aspects of plant development and responses to both biotic and abiotic stresses. nih.gov The cytokinin signaling pathway involves perception by membrane-bound receptors and transduction through a phosphorelay system to activate transcription factors in the nucleus, which in turn regulate gene expression. nih.govnih.gov While direct mechanistic links between specific isoflavonoids like 6''-O-Malonylglycitin and hormone signaling pathways are still being elucidated, it is clear that the synthesis and accumulation of these defensive compounds are part of a complex, hormonally-controlled network that governs plant stress adaptation.

Biotic Stress Responses and Defense Mechanisms

In addition to abiotic challenges, plants must defend themselves against a range of biotic threats, including pathogens and herbivores. Isoflavonoids are a cornerstone of this defense. mdpi.comresearchgate.netresearchgate.net They function as phytoalexins, antimicrobial compounds that are synthesized in response to pathogen attack to halt the spread of infection. frontiersin.orgresearchgate.net Research has demonstrated that higher concentrations of isoflavones can enhance a plant's resistance to pathogens, such as the fungus Phytophthora sojae in soybeans. nih.gov

6''-O-Malonylglycitin also plays a crucial role in mediating symbiotic relationships. It, along with other flavonoids and isoflavonoids, has been identified as a "nod gene inducer" for Rhizobium bacteria. researchgate.netcwss.inchesci.com These molecules are exuded by the plant roots and act as signals to attract the bacteria and initiate the formation of root nodules, where the bacteria fix atmospheric nitrogen for the plant. This symbiotic interaction is a vital biotic relationship that benefits the plant's growth and nutrition. frontiersin.org

Table 2: Common Isoflavones Found in Soybeans

| Aglycones | β-Glucosides | Malonyl-β-Glucosides | Acetyl-β-Glucosides |

| Daidzein (B1669772) | Daidzin (B1669773) | 6''-O-Malonyldaidzin | 6''-O-Acetyldaidzin |

| Genistein | Genistin | 6''-O-Malonylgenistin | 6''-O-Acetylgenistin |

| Glycitein (B1671905) | Glycitin (B1671906) | 6''-O-Malonylglycitin | 6''-O-Acetylglycitin |

| This table lists the 12 primary isoflavone components typically found in soybeans, categorized by their chemical structure. nih.govsemanticscholar.orgfrontiersin.orgebi.ac.uk |

Defense Against Pathogen Attack (e.g., Fungi)

Phenolic compounds, including isoflavones, are integral to a plant's defense against a wide array of pathogens, including fungi. researchgate.net These compounds can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants to ward off pathogenic microbes. While specific studies detailing the antifungal activity of 6''-O-Malonylglycitin are limited, the broader class of isoflavones has been shown to exhibit fungicidal properties.

The mechanism of defense often involves the rapid accumulation of isoflavones at the site of infection. This localized increase in concentration can be toxic to the invading fungus, thereby limiting the spread of the pathogen. While direct evidence for 6''-O-Malonylglycitin's specific role is an area for further research, its presence as a major isoflavone in soybeans suggests its contribution to the plant's innate immunity.

| Isoflavone Compound | Observed Antifungal Activity | Mechanism of Action (where known) |

|---|---|---|

| Genistein | Inhibition of fungal growth | Disruption of cell membrane, enzyme inhibition |

| Daidzein | Inhibition of spore germination | Interference with fungal metabolic pathways |

| Glyceollin (derived from Daidzein) | Potent phytoalexin activity | Inhibition of fungal respiration and growth |

| 6''-O-Malonylglycitin | Contributes to the overall isoflavone-based defense | Presumed to act in concert with other isoflavones |

Mechanisms of Insect Resistance

The role of phenolic compounds in deterring insect herbivory is well-documented. researchgate.netresearchgate.netcwss.in These compounds can act as antifeedants, toxins, or digestibility reducers, thereby providing the plant with a chemical defense against a variety of insect pests. Isoflavones, including 6''-O-Malonylglycitin, are part of this defensive arsenal.

The production of these defensive compounds can be constitutive or induced upon insect attack. The presence of 6''-O-Malonylglycitin in soybean tissues contributes to the baseline chemical defense. In response to herbivory, the plant may increase the synthesis and accumulation of various isoflavones, including malonylated forms, to enhance its resistance.

| Compound Class | Role in Insect Resistance | Specific Examples |

|---|---|---|

| Isoflavones | Antifeedant, toxic, growth inhibition | Genistein, Daidzein, 6''-O-Malonylglycitin |

| Tannins | Digestibility reduction, astringency | Proanthocyanidins |

| Lignins | Physical barrier to feeding and digestion | - |

Role in Plant-Microbe Symbiotic Relationships

Beyond its role in defense, 6''-O-Malonylglycitin is a key molecule in establishing symbiotic relationships between leguminous plants and nitrogen-fixing bacteria of the genus Rhizobium.

Chemoattractant Properties for Rhizobium Bacteria

The establishment of a successful symbiosis begins with a chemical dialogue between the plant roots and rhizobia in the soil. Plant roots release a variety of compounds into the rhizosphere, including isoflavones, which act as signals to attract compatible rhizobia. nih.gov These compounds create a chemical gradient in the soil that guides the motile bacteria towards the plant roots, a process known as chemotaxis. nih.gov

While specific studies quantifying the chemoattractant properties of 6''-O-Malonylglycitin are not widely available, it is recognized that isoflavones as a class are potent chemoattractants for rhizobia. cabidigitallibrary.org The exudation of a specific blend of isoflavones, including 6''-O-Malonylglycitin, from the roots of a particular legume species helps in the selection of its specific rhizobial partner from the diverse microbial community in the soil.

Induction of Nod Genes in Rhizobium

Once the rhizobia have been attracted to the root, the isoflavones, including 6''-O-Malonylglycitin, play a second critical role: the induction of bacterial nodulation (nod) genes. researchgate.netiastate.eduumd.edu The nod genes are a set of bacterial genes that are essential for the synthesis of Nod factors, which are lipochitooligosaccharide signal molecules.

The isoflavones released by the plant are recognized by the NodD protein, a transcriptional activator in the rhizobia. The binding of the isoflavone to the NodD protein triggers a conformational change that allows the protein to bind to a specific DNA sequence called the nod box, which is located upstream of the nod gene operons. This binding event initiates the transcription of the nod genes.

The resulting Nod factors are then perceived by the plant root, leading to a cascade of developmental responses, including root hair curling and the initiation of nodule formation, where the bacteria will eventually reside and fix atmospheric nitrogen for the plant. The structure and concentration of the exuded isoflavones, including 6''-O-Malonylglycitin, are therefore crucial determinants of the specificity and efficiency of the rhizobium-legume symbiosis.

| Compound | Function in Symbiosis | Bacterial Partner |

|---|---|---|

| 6''-O-Malonylglycitin | Nod gene inducer | Bradyrhizobium japonicum (in soybean) |

| Daidzein | Chemoattractant and Nod gene inducer | Bradyrhizobium japonicum |

| Genistein | Chemoattractant and Nod gene inducer | Bradyrhizobium japonicum |

| Luteolin (a flavonoid) | Nod gene inducer | Sinorhizobium meliloti (in alfalfa) |

Biotransformation and Chemical Reactivity in Biological Contexts

Hydrolytic Conversion Pathways

Hydrolysis represents a primary pathway for the conversion of 6''-O-Malonylglycitin, cleaving its ester and glycosidic bonds through both chemical and enzymatic action.

Acid-Catalyzed Hydrolysis to Glycitin (B1671906) and Malonic Acid

Under acidic conditions, 6''-O-Malonylglycitin undergoes hydrolysis. This chemical process involves the cleavage of the malonyl group from the glucose moiety, yielding glycitin (glycitein-7-O-glucoside) and malonic acid. Further acid hydrolysis can cleave the glucose molecule from the glycitein (B1671905) aglycone. This process is often utilized in analytical procedures to quantify total isoflavones by converting various conjugated forms into their basic aglycone structures researchgate.netocl-journal.org. Optimized conditions for this conversion, such as specific acid concentrations, temperatures, and reaction times, are crucial for achieving complete hydrolysis for accurate measurement researchgate.net.

Enzymatic Hydrolysis by Beta-Glucosidases

β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds. In the context of 6''-O-Malonylglycitin, these enzymes, particularly those from gut microflora, are essential for its biotransformation iastate.edu. The enzymatic activity first cleaves the glucose molecule from the isoflavone (B191592) aglycone, glycitein. This conversion from the glycoside form (glycitin) to the aglycone form (glycitein) is a critical step for absorption in the human body, as isoflavone glucosides are generally not absorbed intact iastate.edu. Many microorganisms, including various strains of bacteria, possess β-glucosidase activity, enabling them to process these compounds researchgate.netnih.gov. The efficiency of this enzymatic conversion can be influenced by factors such as the specific microbial species present and environmental conditions researchgate.net.

| Enzyme | Substrate | Products | Biological Significance |

| β-glucosidase | Glycitin (from 6''-O-Malonylglycitin) | Glycitein, Glucose | Releases the aglycone form, which is more readily absorbed by the body. iastate.eduresearchgate.net |

Thermal Stability and Conversion Pathways

During heating, the malonyl group is susceptible to decarboxylation, leading to the formation of 6''-O-acetylglycitin. With more intense or prolonged heat, the entire malonyl group can be removed, converting 6''-O-Malonylglycitin into its more stable β-glucoside form, glycitin iastate.eduresearchgate.netnih.gov. The rates of these conversion and degradation reactions are accelerated by increases in both temperature and pH researchgate.net. This transformation is a common occurrence during the processing of soy foods like soymilk and tofu, resulting in a lower proportion of malonylglucosides compared to raw soybeans researchgate.net.

| Treatment | Initial Compound | Conversion Products | Reference |

| Heating | 6''-O-Malonylglycitin | 6''-O-Acetylglycitin, Glycitin | researchgate.netnih.govresearchgate.net |

| Elevated pH & Heat | Malonylglucosides | β-glucosides, Degradation products | researchgate.net |

Microbial Biotransformation During Fermentation

Fermentation by microorganisms is a potent method for transforming isoflavones, including 6''-O-Malonylglycitin. This biotransformation primarily involves the conversion of glycosides to aglycones through enzymatic hydrolysis iastate.edunih.gov.

Influence on Flavonoid Concentration and Antioxidant Effectiveness

| Fermentation Process | Key Microorganisms | Effect on 6''-O-Malonylglycitin | Impact on Bioactivity |

| Soy Fermentation | Lactic Acid Bacteria (LAB), Fungi (e.g., Rhizopus) | Conversion to Glycitin and subsequently to the aglycone Glycitein. | Increased concentration of bioavailable aglycones nih.govnih.gov, potentially enhancing antioxidant effectiveness. znaturforsch.com |

In Vitro Studies of Metabolic Transformations and Derivatization

In vitro studies are crucial for elucidating the metabolic fate of isoflavones like 6''-O-Malonylglycitin, which is a predominant form of isoflavone found in soybeans. fujifilm.com These studies investigate the biotransformation of this compound into more bioavailable forms, primarily through the hydrolysis of its ester and glycosidic bonds. The principal transformation pathway involves a two-step enzymatic process that first removes the malonyl group and then the glucose moiety, releasing the bioactive aglycone, glycitein. semanticscholar.orgnih.gov

The initial and most labile transformation is the de-esterification of the malonyl group. This reaction can occur under relatively mild conditions, including heat treatment during food processing or enzymatic action, converting 6''-O-Malonylglycitin into its corresponding β-glucoside, glycitin. ocl-journal.org This step is often followed by the hydrolysis of the O-linked β-glycosidic bond, a reaction catalyzed by β-glucosidase enzymes. iastate.edu This enzymatic cleavage releases the sugar component, yielding the aglycone glycitein. wisconsin.eduresearchgate.net The conversion to the aglycone form is a critical rate-limiting step for bioavailability, as the smaller, less hydrophilic aglycones are more readily absorbed in the intestine. semanticscholar.orgresearchgate.net

Various in vitro models have been employed to study these transformations. Microbial fermentation, particularly with lactic acid bacteria or Bacillus subtilis, has been shown to effectively hydrolyze isoflavone glycosides into their aglycones. nih.govresearchgate.net These microorganisms produce extracellular and intracellular β-glucosidases that facilitate this conversion. nih.gov

Additionally, purified enzymes are used to investigate specific reaction kinetics and optimal conditions. Studies have optimized factors such as pH, temperature, and reaction time to maximize the enzymatic conversion of isoflavone glucosides to aglycones in soy-based preparations. researchgate.net For analytical purposes, non-enzymatic methods such as acid hydrolysis are also used in vitro to achieve a complete conversion of all glycosidic forms to their respective aglycones for quantification. semanticscholar.orgocl-journal.org

The table below summarizes the key metabolic transformations of 6''-O-Malonylglycitin observed in in vitro settings.

Table 1: Summary of In Vitro Metabolic Transformations of 6''-O-Malonylglycitin

| Precursor Compound | Transformation | Method/Enzyme | Resulting Product(s) | Reference |

|---|---|---|---|---|

| 6''-O-Malonylglycitin | Demalonylation (De-esterification) | Heat, Endogenous Esterases | Glycitin | ocl-journal.org |

| Glycitin | Deglycosylation | β-Glucosidase | Glycitein | iastate.eduresearchgate.net |

| 6''-O-Malonylglycitin | Complete Hydrolysis | Acid Hydrolysis | Glycitein | semanticscholar.orgocl-journal.org |

Following absorption, further derivatization of the aglycone glycitein can occur. While specific in vitro studies on glycitein are less common than those for daidzein (B1669772) and genistein, the metabolic pathways are expected to be similar. These pathways involve Phase II conjugation reactions, including glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov These reactions attach glucuronic acid or sulfate (B86663) groups to the hydroxyl moieties of the isoflavone, increasing their water solubility and facilitating their excretion.

Advanced Analytical Methodologies for 6 O Malonylglycitin Research

Extraction and Sample Preparation Techniques for Plant Matrices

The initial and critical step in the analysis of 6''-O-Malonylglycitin is its efficient extraction from the plant material and the subsequent preparation of a clean sample suitable for chromatographic analysis.

The choice of solvent system is paramount for maximizing the extraction efficiency of 6''-O-Malonylglycitin. Due to its chemical structure, which includes both polar and non-polar moieties, mixtures of solvents with varying polarities are often employed.

One study focused on optimizing the extraction of several isoflavones, including 6''-O-Malonylglycitin, from soybean leaves using a three-solvent system of ethanol, water, and 1,3-propanediol. researchgate.net Through a simplex centroid mixture design, the optimal composition for maximizing extraction efficiency was determined to be 32.9% ethanol, 53.9% water, and 13.3% propanediol (B1597323) (v/v/v). researchgate.net This specific mixture resulted in the extraction of 92% of the total 6''-O-Malonylglycitin content from the soybean leaves. researchgate.net

Another approach to optimizing extraction involves using different combinations of water, acetone, ethanol, and acetonitrile (B52724). nih.govresearchgate.net Research on defatted cotyledon soy flour found that malonyl-glycosidic isoflavones, a class that includes 6''-O-Malonylglycitin, were most effectively extracted with ternary mixtures of water, acetone, and ethanol. nih.gov For instance, a common procedure for extracting isoflavones from finely ground soy protein isolate involves mixing the sample with a solvent of 80/20 methanol (B129727)/water, followed by shaking for two hours at room temperature. google.com

The table below summarizes the findings on optimal solvent mixtures for the extraction of malonyl-glycosidic isoflavones.

Table 1: Optimized Solvent Systems for Malonyl-Glycosidic Isoflavone (B191592) Extraction

| Plant Matrix | Optimal Solvent Mixture | Extraction Efficiency for 6''-O-Malonylglycitin |

|---|---|---|

| Soybean Leaves | 32.9% Ethanol, 53.9% Water, 13.3% Propanediol (v/v/v) | 92% |

| Defatted Cotyledon Soy Flour | Ternary mixtures of Water, Acetone, and Ethanol | Optimized for malonyl-glycosidic forms |

Following extraction, sample clean-up is a crucial step to remove interfering substances that could affect the accuracy and longevity of the chromatographic system. A common and straightforward method involves filtration. After the extraction period, undissolved materials are typically removed by passing the extract through a filter, such as Whatman No. 42 filter paper. google.com The resulting filtrate is then further prepared for injection. For instance, the filtrate can be diluted with water and methanol before being passed through a 0.45 μm filter prior to High-Performance Liquid Chromatography (HPLC) analysis. ocl-journal.org

In some methodologies, the sample preparation is streamlined to improve efficiency. One such method involves extraction with an acetonitrile-water mixture. The resulting extract is then simply diluted to a 50% acetonitrile concentration and injected directly into the HPLC system for gradient separation. researchgate.net This approach significantly reduces sample preparation time while maintaining accuracy and precision. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of 6''-O-Malonylglycitin from other related isoflavones and matrix components.

HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a widely used technique for the analysis of 6''-O-Malonylglycitin. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and gradient elution program to achieve adequate separation of all isoflavone forms present in soy, including daidzin (B1669773), 6''-O-malonyldaidzin, 6''-O-acetyldaidzin, daidzein (B1669772), genistin, 6''-O-malonylgenistin, 6''-O-acetylgenistin, genistein, glycitin (B1671906), and 6''-O-malonylglycitin. google.com

A typical HPLC method for isoflavone analysis utilizes a C18 reversed-phase column. google.comocl-journal.orgsemanticscholar.org The mobile phase often consists of a gradient of acidified water (e.g., with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile. semanticscholar.orgresearchgate.net For example, a validated method for the determination of six major isoflavones used a Bonus RP column (100 × 3.0 mm, 3.5-μm particle size) kept at 35 °C. researchgate.net The separation was achieved with a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 1.0 mL min−1, with detection at 254 nm. researchgate.net

Method validation is critical to ensure the reliability of the results. Key validation parameters include linearity, recovery, and precision. For the aforementioned method, linearity was established over a range of 1.5–150 µg mL-1 for all compounds, with recovery rates between 95–102% and a relative standard deviation (RSD) of less than 5% for both intra-day and inter-day precision. researchgate.net

The table below presents a summary of a developed HPLC method for isoflavone analysis.

Table 2: Example of a Validated HPLC Method for Isoflavone Analysis

| Parameter | Condition |

|---|---|

| Column | Bonus RP (100 × 3.0 mm, 3.5-μm) |

| Column Temperature | 35 °C |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL min−1 |

| Detection | DAD at 254 nm |

| Linearity Range | 1.5–150 µg mL-1 |

| Recovery | 95–102% |

For high-throughput analysis, which is increasingly necessary in quality control and research, Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by reducing analysis times. A conventional HPLC method for flavonoids with a run time of 25 minutes can be successfully transferred to a UFLC system. genetec.se By employing a column with a smaller particle size (2 µm) and smaller dimensions (50 x 2.0 mm ID), the analysis time can be dramatically reduced to under 1.4 minutes without compromising the resolution, due to the scalability of the stationary phase. genetec.se

UFLC coupled with advanced detectors like Triple Time-of-Flight Mass Spectrometry (TripleTOF MS) provides a powerful tool for the systematic comparison of active ingredients in complex samples. semanticscholar.org This combination allows for the acquisition of data on intact precursor ions and their fragment ions from a single injection, facilitating the characterization and relative quantification of numerous compounds, including various isoflavones, in a short amount of time. semanticscholar.org

As a polar compound, the retention and separation of 6''-O-Malonylglycitin on a reversed-phase column require careful consideration of the stationary phase chemistry. Reversed-phase HPLC columns are available with a wide variety of stationary phases, with the C18 (octadecyl) phase being the most popular. thermofisher.comthermofisher.com However, for polar analytes, other phases may offer better selectivity and retention.

Polar-embedded phases are designed to provide unique selectivity for polar compounds. linklab.gr These phases have a polar group incorporated into the alkyl chain, which helps to deactivate surface silanols and provides different separation selectivities for acids, bases, and other polar molecules. linklab.gr Columns with a high hydrogen bond donating capacity can also increase the retention of non-ionized bases and compounds containing oxygen. phenomenex.blog

The choice of organic modifier in the mobile phase can also influence selectivity on certain columns. For instance, when using stationary phases with phenyl groups, methanol tends to promote pi-pi interactions with aromatic compounds, while acetonitrile can disrupt these interactions. phenomenex.blog The optimization of a separation for a polar compound like 6''-O-Malonylglycitin may therefore involve screening different RP columns (e.g., C18, C8, phenyl, polar-embedded) and mobile phase compositions to achieve the desired resolution and peak shape. thermofisher.comlinklab.gr

Thin Layer Chromatography (TLC) in Enzymatic Activity Assays

Thin Layer Chromatography (TLC) is a valuable technique for rapidly monitoring enzymatic reactions involving 6''-O-Malonylglycitin. It is particularly useful in screening for enzymatic activity, such as the conversion of malonylated isoflavones by esterases or glucosidases. creative-enzymes.com In these assays, a sample of the reaction mixture is spotted onto a TLC plate at different time points. As the mobile phase moves up the plate, the substrate (6''-O-Malonylglycitin) and the resulting products (e.g., glycitin, glycitein) are separated based on their differing polarities and affinities for the stationary phase. creative-enzymes.com

This separation allows for the qualitative visualization of the enzyme's activity; the disappearance of the substrate spot and the appearance of product spots indicate a successful enzymatic conversion. For instance, in assays for enzymes that catalyze the reduction of hydroperoxides, TLC can be used to track the kinetics of the reaction. nih.gov TLC-based assays are often employed as a preliminary screening method due to their simplicity, speed, and low cost before proceeding to more complex quantitative methods. mdpi.com For example, an effect-directed profiling method using high-performance TLC (HPTLC) can be combined with various planar assays to screen for enzyme-inhibiting effects in plant extracts containing isoflavones. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization and structural confirmation of 6''-O-Malonylglycitin. Each technique provides unique information about the molecule's properties and structure.

Ultraviolet (UV) spectroscopy is a fundamental technique used for the detection and purity assessment of 6''-O-Malonylglycitin. uobabylon.edu.iqwikipedia.org The molecule absorbs UV light due to the presence of chromophores, specifically the conjugated π-electron systems within its isoflavone core. uobabylon.edu.iq This absorption leads to electronic transitions from lower energy states to higher energy states. davuniversity.org

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), a UV detector can quantify the amount of 6''-O-Malonylglycitin in a sample. A patent for a process producing aglycon describes a method where 12 kinds of isoflavones, including 6''-O-malonylglycitin, were separated and detected by measuring the absorbance at 260 nm with a UV detector. google.com The resulting spectrum, with its characteristic maximum absorption wavelength (λmax), serves as a molecular fingerprint that aids in its identification and can be used to assess the purity of an isolated sample. davuniversity.org

Mass Spectrometry (MS) is a highly sensitive and powerful tool for the identification and quantification of 6''-O-Malonylglycitin. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) are frequently employed. semanticscholar.orgtandfonline.com This method first separates the compound from a complex mixture, after which it is ionized, typically by ESI, which is suitable for polar molecules like isoflavones. nih.gov

The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions, providing the precise molecular weight of the compound. For 6''-O-Malonylglycitin (C25H24O13), the expected mass helps in its initial identification. nih.gov Further structural information is obtained through tandem MS (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a unique structural fingerprint, confirming the identity of the molecule. nih.gov For example, UPLC-ESI-MS/MS analysis has been successfully used to identify 14 different isoflavone isomers in natto, a fermented soybean product. mdpi.comnih.gov This sensitive technique is also suitable for quantifying isoflavones in biological fluids. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C25H24O13 | nih.gov |

| Molecular Weight | 532.4 g/mol | nih.gov |

| Precursor Ion (m/z) [M+H]+ | 533.12897 | nih.gov |

| MS/MS Fragments (m/z) | 501.0481, 285.0762 | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Instrument Type | ESI-QTOF | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural determination of organic molecules like 6''-O-Malonylglycitin. uvsq.fr NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. mlsu.ac.in One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the types of protons and their neighboring atoms. mlsu.ac.in

For a definitive structural assignment, two-dimensional (2D) NMR techniques are often necessary. uvsq.fr These experiments correlate signals from different nuclei, allowing chemists to piece together the entire molecular framework, including the precise location of the malonyl group on the glycitin moiety. The use of NMR was critical in the initial structural proof of malonylated isoflavone glycosides isolated from soybean seeds. tandfonline.com

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. intertek.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of 6''-O-Malonylglycitin, the molecule absorbs energy at frequencies corresponding to the vibrational modes of its functional groups. mdpi.commdpi.com

The resulting FTIR spectrum is a plot of absorbance versus wavenumber, which acts as a molecular fingerprint. intertek.com For 6''-O-Malonylglycitin, FTIR analysis would reveal characteristic absorption bands corresponding to:

O-H stretching from the hydroxyl groups on the isoflavone ring and the sugar moiety.

C=O stretching from the ketone on the pyran ring and the carboxylic acid and ester groups of the malonyl substituent.

C-O stretching from the ether, ester, and alcohol functionalities.

Aromatic C=C stretching from the phenyl and pyran rings.

This information is complementary to data from other spectroscopic methods and was used in the initial characterization of malonylated isoflavones. tandfonline.com

Integrated Omics Approaches in Metabolic Studies

To understand the biological role and regulation of 6''-O-Malonylglycitin in its natural source, primarily soybeans, researchers employ integrated omics approaches. semanticscholar.org This systems biology strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of metabolic pathways. e-enm.org

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, are central to this approach. High-throughput techniques like LC-MS are used to generate metabolic profiles, where 6''-O-Malonylglycitin is one of many identified compounds. wjgnet.comnih.gov By integrating these metabolomic data with genomic and transcriptomic information, scientists can identify the genes and enzymes responsible for the biosynthesis of isoflavones, including the malonylation of glycitin. mdpi.com For example, an integrated omics analysis can reveal how environmental factors or genetic variations affect the accumulation of 6''-O-Malonylglycitin and other isoflavones in soybean seeds, providing insights for crop improvement and the development of functional foods. mdpi.comiastate.edu

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for the comprehensive metabolic profiling of 6''-O-Malonylglycitin. This approach allows for the identification and quantification of 6''-O-Malonylglycitin in various biological samples, providing a snapshot of its physiological state.